molecular formula C23H15Cl2N3OS B2762707 3-(3-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one CAS No. 536714-22-4

3-(3-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one

Cat. No. B2762707
CAS RN: 536714-22-4
M. Wt: 452.35
InChI Key: QQXJFUIHZXFALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one is a useful research compound. Its molecular formula is C23H15Cl2N3OS and its molecular weight is 452.35. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Material Applications

Chemical synthesis techniques involving thiophenyl-substituted benzidines, such as the process for synthesizing transparent polyimides with high refractive indices and small birefringences, provide insight into the potential applications of complex chlorophenyl compounds. These materials exhibit good thermomechanical stabilities and optical properties, making them suitable for advanced material applications where transparency, colorlessness, and high refractive indices are desired (Tapaswi et al., 2015).

Molecular Docking and Crystal Structure Analysis

The investigation of tetrazole derivatives, including docking studies and crystal structure determination, highlights the significance of chlorophenyl compounds in understanding molecular interactions within biological systems. These studies provide a basis for the development of new inhibitors by analyzing the orientation and interaction of molecules within enzyme active sites, which is crucial for drug design and discovery processes (Al-Hourani et al., 2015).

Heterocyclic Chemistry and Drug Synthesis

Research into heterocyclic chemistry, such as the synthesis of thiophene and pyrrole derivatives, offers insights into the chemical versatility and reactivity of chlorophenyl-containing compounds. These findings support the development of novel synthetic routes for pharmaceuticals and agrochemicals, demonstrating the compound's utility in creating biologically active molecules (Rozentsveig et al., 2022).

Photophysical Properties and Fluorescence Studies

The study of chlorophyll derivatives and their photophysical properties underlines the potential of chlorophenyl compounds in photodynamic therapy and fluorescent labeling. Such research is pivotal for developing new diagnostic and therapeutic tools in medicine, particularly in areas requiring high fluorescence quantum yields and specific fluorescence emission bands (Yamamoto & Tamiaki, 2015).

Spectroscopic Analysis and Chemotherapeutic Applications

Spectroscopic analysis of chlorophenyl-pyrimidine derivatives emphasizes the compound's significance in developing potential chemotherapeutic agents. Understanding the molecular structure, vibrational assignments, and interaction energies through NBO and MEP analyses aids in predicting the biological activity and therapeutic potential of new drug candidates (Alzoman et al., 2015).

properties

IUPAC Name

3-(3-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2N3OS/c24-15-7-5-8-16(12-15)28-22(29)21-20(17-9-2-4-11-19(17)26-21)27-23(28)30-13-14-6-1-3-10-18(14)25/h1-12,26H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXJFUIHZXFALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)Cl)NC5=CC=CC=C53)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one

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